(S)-1-(2-Methoxyphenyl)ethanol

Catalog No.
S3284608
CAS No.
108100-06-7; 13513-82-1
M.F
C9H12O2
M. Wt
152.193
Availability
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(S)-1-(2-Methoxyphenyl)ethanol

CAS Number

108100-06-7; 13513-82-1

Product Name

(S)-1-(2-Methoxyphenyl)ethanol

IUPAC Name

(1S)-1-(2-methoxyphenyl)ethanol

Molecular Formula

C9H12O2

Molecular Weight

152.193

InChI

InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1

InChI Key

DHHGVIOVURMJEA-ZETCQYMHSA-N

SMILES

CC(C1=CC=CC=C1OC)O

Solubility

not available

(S)-1-(2-Methoxyphenyl)ethanol, also known by its CAS number 108100-06-7, is a chiral secondary alcohol with the molecular formula C9_9H12_{12}O2_2 and a molecular weight of approximately 152.19 g/mol. This compound features a methoxy group attached to a phenyl ring, making it structurally interesting for various chemical and biological applications. The compound is recognized for its potential as a building block in organic synthesis, particularly in the pharmaceutical industry.

(S)-1-(2-Methoxyphenyl)ethanol can undergo several chemical transformations:

  • Oxidation: The compound can be oxidized to produce (S)-1-(2-Methoxyphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3_3) or potassium permanganate (KMnO4_4) .
  • Reduction: It can also be further reduced to form (S)-1-(2-Methoxyphenyl)ethane.
  • Substitution: The methoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

These reactions highlight the compound's versatility as a precursor in synthetic pathways.

(S)-1-(2-Methoxyphenyl)ethanol exhibits notable biological activities. It has been implicated in modulating various biochemical pathways, particularly those involving organic amines. The compound's stability under different pH conditions makes it suitable for use as a protecting group in organic synthesis . Additionally, it shows potential interactions with specific receptors, indicating its relevance in pharmacological studies .

The synthesis of (S)-1-(2-Methoxyphenyl)ethanol typically involves the reduction of (S)-1-(2-Methoxyphenyl)ethanone. Common reducing agents include sodium borohydride (NaBH4_4) and lithium aluminum hydride (LiAlH4_4), which allow for selective formation of the (S)-enantiomer under controlled conditions . On an industrial scale, catalytic hydrogenation processes utilizing chiral catalysts are employed to enhance enantioselectivity and yield .

This compound serves multiple purposes across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
  • Organic Synthesis: As a chiral building block, it plays a crucial role in constructing complex molecules.
  • Chemical Research: Its unique properties make it a subject of study for developing new synthetic methodologies and exploring its biological effects.

Recent studies have indicated that (S)-1-(2-Methoxyphenyl)ethanol interacts with various biological targets, suggesting its potential role in influencing neurotransmitter systems. For instance, research has shown that it may modulate the effects of ethanol on certain receptors, which could have implications for understanding addiction mechanisms . Further investigation into its interaction profiles could reveal additional therapeutic applications.

(S)-1-(2-Methoxyphenyl)ethanol shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberKey Features
1-(2-Methoxyphenyl)ethanol13513-82-1Similar structure but lacks chirality
2-Methoxyacetophenone100-86-7A ketone derivative that can be reduced to form (S)-1-(2-Methoxyphenyl)ethanol
(R)-1-(2-Methoxyphenyl)ethanol108100-07-8Enantiomer of (S)-1-(2-Methoxyphenyl)ethanol

Uniqueness

What sets (S)-1-(2-Methoxyphenyl)ethanol apart from these compounds is its specific chiral configuration, which is critical for its biological activity and utility in asymmetric synthesis. The presence of the methoxy group enhances its reactivity and solubility compared to other similar alcohols.

XLogP3

1.4

Dates

Last modified: 07-26-2023
Ji et al. Abiotic reduction of ketones with silanes catalysed by carbonic anhydrase through an enzymatic zinc hydride. Nature Chemistry, DOI: 10.1038/s41557-020-00633-7, published online 18 February 2021

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